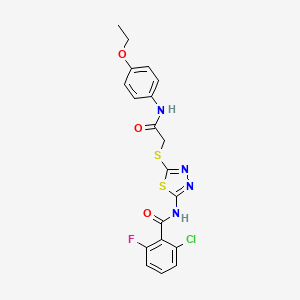

2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide

Description

This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold renowned for its bioactivity . Structurally, it integrates a 1,3,4-thiadiazole core substituted with a thioether-linked ethoxyphenylacetamide group and a 2-chloro-6-fluorobenzamide moiety. The chloro and fluoro substituents enhance electronegativity and metabolic stability, while the ethoxy group may improve lipophilicity and membrane permeability .

Properties

IUPAC Name |

2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3S2/c1-2-28-12-8-6-11(7-9-12)22-15(26)10-29-19-25-24-18(30-19)23-17(27)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHAROAVRCTGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Reaction Pathways

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring serves as the central scaffold. Two primary methods are documented:

Cyclization of Thiosemicarbazides

Thiosemicarbazide reacts with nitriles or carboxylic acid derivatives under acidic conditions. For example:

- Method : Refluxing trifluoroacetic acid (TFA) with nitriles and thiosemicarbazide yields 5-substituted-1,3,4-thiadiazol-2-amine derivatives.

- Conditions : 80°C, 6 h reflux in TFA.

- Yield : ~57.5%.

- Limitations : Requires harsh acids and extended reaction times.

Phosphorus Oxychloride-Mediated Cyclization

Thiosemicarbazides react with carbonyl compounds (e.g., substituted benzaldehydes) in the presence of POCl₃:

Introduction of the Thioether Side Chain

The 5-position of the thiadiazole requires functionalization with a thioether group.

S-Alkylation of Thiadiazole-2-thiols

- Intermediate Preparation : Thiadiazole-2-thiols are synthesized via alkaline treatment of thioureas.

- Alkylation : Reacting thiadiazole-2-thiols with 2-bromoacetamide derivatives in acetone introduces the thioether moiety.

Synthesis of 2-((4-Ethoxyphenyl)amino)-2-oxoethyl Bromide

Amide Bond Formation

The final step involves coupling the thiadiazole intermediate with 2-chloro-6-fluorobenzoyl chloride.

Acylation with Acid Chlorides

- Method : Reacting 5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine with 2-chloro-6-fluorobenzoyl chloride in DCM.

Coupling Agents

Alternative methods use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation:

Optimization and Challenges

Reaction Efficiency

Purification Challenges

Data Tables

Table 1. Key Reaction Conditions and Yields

Table 2. Spectral Data for Intermediates

| Intermediate | $$^1$$H NMR (DMSO-d₆) | $$^{13}$$C NMR (DMSO-d₆) |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | δ 8.06 (s, 2H), 7.81 (s, 2H) | δ 172.13 (C=O), 158.34 (thiadiazole) |

| 2-((4-Ethoxyphenyl)amino)-2-oxoethyl bromide | δ 7.65 (d, J=8.8 Hz, 2H), 4.02 (q, J=7.0 Hz, 2H) | δ 167.8 (C=O), 63.1 (OCH₂CH₃) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, in particular, is explored for its potential to inhibit specific enzymes or pathways involved in disease processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of thiadiazole derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s bioactivity is influenced by its unique substitution pattern. Key comparisons include:

Key Observations :

Biological Activity

2-chloro-N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-6-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The compound is synthesized through a multi-step process involving the formation of a thiadiazole ring and subsequent acylation reactions. The key steps include:

- Formation of Thiadiazole: The initial step involves the reaction of thiourea derivatives with appropriate acylating agents to form the 1,3,4-thiadiazole scaffold.

- Substitution Reactions: The introduction of the 4-ethoxyphenyl and 6-fluorobenzamide groups occurs through nucleophilic substitution reactions.

- Final Product Isolation: The final compound is purified using standard chromatographic techniques to achieve high purity levels suitable for biological assays.

Anticancer Properties

The primary focus of research on this compound has been its anticancer properties. Several studies have evaluated its cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HepG2 (Liver Cancer)

- A549 (Lung Cancer)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.10 | Induction of apoptosis via caspase activation |

| HepG2 | 5.36 | Inhibition of cell proliferation and migration |

| A549 | 3.21 | Disruption of mitochondrial function |

The compound has shown significant antiproliferative activity, with IC50 values indicating that it is particularly effective against HepG2 and A549 cell lines, suggesting a potential role as an anticancer agent.

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction: Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in cancer cells.

- Cell Cycle Arrest: The compound has been shown to induce G1 phase arrest in the cell cycle, thereby inhibiting proliferation.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed following treatment, which contributes to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on MCF-7 Cells: In vitro studies demonstrated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.

"The results suggest that this compound could be a promising candidate for breast cancer therapy" .

-

HepG2 Model Evaluation: In vivo studies using HepG2 xenograft models showed a marked reduction in tumor size when treated with the compound compared to control groups.

"This study provides compelling evidence for the anticancer potential of the compound in liver cancer" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.